2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide
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Overview
Description
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple pyrazole rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the individual pyrazole rings. These rings are then functionalized with acetyl and methoxyphenyl groups through a series of reactions. Common reagents used in these reactions include acetyl chloride, dimethylpyrazole, and methoxybenzyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-20(15(3)26)14(2)24(23-13)12-19(27)22-18-9-10-21-25(18)11-16-7-5-6-8-17(16)28-4/h5-10H,11-12H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGJDNBVNNDUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=NN2CC3=CC=CC=C3OC)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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